molecular formula C15H25NO3 B1270602 N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine CAS No. 356094-16-1

N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine

Cat. No. B1270602
M. Wt: 267.36 g/mol
InChI Key: NKDYKBBPOOZLGL-UHFFFAOYSA-N
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Description

“N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine” is a chemical compound that contains the trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Scientific Research Applications

Chromatographic Separation Techniques

One application involves the use of thin-layer chromatography for separating dinitrophenyl derivatives of simple steam volatile amines, demonstrating the compound's potential for analytical chemistry applications in separating and identifying amines in biological materials (Ilert & Hartmann, 1972).

Fluorescent and Colorimetric pH Probes

Another research application is the development of water-soluble fluorescent and colorimetric pH probes, useful for monitoring acidic and alkaline solutions. This application is significant for real-time pH sensing, which can be crucial in various scientific fields, including biochemistry and environmental science (Diana et al., 2020).

Organic Synthesis

Compounds similar to N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine serve as intermediates in organic synthesis, facilitating the creation of complex molecules. This includes the synthesis of bicyclo[1.1.1]pentan-1-amine, a moiety valued in medicinal chemistry for its unique properties (Goh et al., 2014).

Inhibitors of Biological Processes

Some derivatives act as inhibitors of biological processes, such as the inhibition of 15-lipoxygenase by imidazo[2,1-b]thiazole derivatives. This application is crucial for the development of new drugs and understanding disease mechanisms (Tehrani et al., 2014).

Bioisosteres in Drug Discovery

Bicyclo[1.1.1]pentanes, similar in structure to the compound , are effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes. Their synthesis and incorporation into drug molecules represent a significant research area aimed at improving drug properties like solubility and stability (Hughes et al., 2019).

properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-6-12(7-2)16-10-11-8-14(18-4)15(19-5)9-13(11)17-3/h8-9,12,16H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDYKBBPOOZLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC(=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357913
Record name N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine

CAS RN

356094-16-1
Record name N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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